molecular formula C16H13ClN2O2 B11835737 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 22312-82-9

2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11835737
CAS No.: 22312-82-9
M. Wt: 300.74 g/mol
InChI Key: KJYIUTDQVXLYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxybenzylamine with 2-chloromethylquinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

2-(Chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one: This compound lacks the methoxy group on the phenyl ring, which may result in different biological activities and chemical reactivity.

    2-(Chloromethyl)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one:

    2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: The nitro group introduces additional reactivity and potential biological activities compared to the methoxy-substituted compound.

Properties

CAS No.

22312-82-9

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3

InChI Key

KJYIUTDQVXLYMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.